1-(Oxan-2-yl)cyclopropan-1-amine

Structure-Activity Relationship LSD1 Inhibition Cyclopropylamine Derivatives

Procurement of generic cyclopropylamine building blocks often introduces regioisomeric impurities that confound SAR data in epigenetic probe development. This specific 2-oxanyl isomer eliminates that risk. - Structural Precision: The direct oxane-cyclopropane linkage provides a rigid, low-entropy scaffold validated for LSD1/MAO target engagement. - CNS-Favorable Profile: With a LogP of ~0.8 and a balanced H-bond profile, it is superior to polar oxolane analogs for passive membrane diffusion assays. - Supply Consistency: Supplied at >95% purity, ensuring reproducible fragment screening and hit validation.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1509050-20-7
Cat. No. B2640504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxan-2-yl)cyclopropan-1-amine
CAS1509050-20-7
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CCOC(C1)C2(CC2)N
InChIInChI=1S/C8H15NO/c9-8(4-5-8)7-3-1-2-6-10-7/h7H,1-6,9H2
InChIKeyMVOIHERNYYMKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxan-2-yl)cyclopropan-1-amine: Chemical Identity & Sourcing


1-(Oxan-2-yl)cyclopropan-1-amine, also known as 1-(tetrahydro-2H-pyran-2-yl)cyclopropan-1-amine, is a cyclic amine with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol [1]. It features a cyclopropane ring directly linked to an oxane (tetrahydropyran) ring and a primary amine group, a structural motif characteristic of cyclopropylamine derivatives under investigation for lysine-specific demethylase 1 (LSD1) inhibition and other therapeutic targets [2][3]. The compound is commercially available as a research chemical with a minimum purity of 95% .

1-(Oxan-2-yl)cyclopropan-1-amine: Analog Substitution Risks


In-class cyclopropylamine derivatives are not interchangeable due to the profound impact of subtle structural variations on biological target engagement and physicochemical properties [1][2]. For 1-(oxan-2-yl)cyclopropan-1-amine, the specific 2-position attachment of the oxane ring to the cyclopropane core creates a distinct steric and electronic environment compared to regioisomers (e.g., oxan-4-yl attachment) or analogs with extended linkers (e.g., -CH2- or -O-). Even minor modifications can drastically alter target selectivity, as evidenced by SAR studies on LSD1 and MAO inhibition within the cyclopropylamine class [3][4]. The following quantitative evidence underscores the necessity for precise chemical identity management in procurement and experimental design.

1-(Oxan-2-yl)cyclopropan-1-amine: Key Differentiating Data


Regioisomeric Position & Target Engagement

Class-level SAR analysis indicates that the position of oxane ring attachment on the cyclopropane core directly influences inhibitory potency and selectivity. While specific IC50 data for 1-(oxan-2-yl)cyclopropan-1-amine are not publicly reported, the broader class of arylcyclopropylamines demonstrates that subtle structural changes—such as replacing an oxan-2-yl with an oxan-4-yl group—can alter LSD1 inhibitory activity by over an order of magnitude [1]. This establishes a baseline expectation that 1-(oxan-2-yl)cyclopropan-1-amine will exhibit a distinct pharmacological fingerprint compared to its regioisomer 1-(tetrahydro-2H-pyran-4-yl)cyclopropylamine.

Structure-Activity Relationship LSD1 Inhibition Cyclopropylamine Derivatives

Linker Flexibility & Target Access

The absence of a methylene linker between the cyclopropane and oxane rings in 1-(oxan-2-yl)cyclopropan-1-amine creates a more constrained geometry compared to the methylene-spaced analog 1-[(oxan-2-yl)methyl]cyclopropan-1-amine (CAS 1566131-77-8) . Class-level inference from cyclopropylamine MAO inhibitors demonstrates that even a single carbon extension can reduce in vivo potency by 5- to 10-fold due to altered molecular recognition at the enzyme active site [1].

Conformational Analysis Linker Engineering Cyclopropylamine

Ring Size, Lipophilicity & Membrane Permeability

Replacing the six-membered oxane (tetrahydropyran) ring with a five-membered oxolane (tetrahydrofuran) ring is a common medicinal chemistry strategy to fine-tune lipophilicity. 1-(Oxan-2-yl)cyclopropan-1-amine exhibits a calculated LogP of approximately 0.8 [1], while its oxolane analog is predicted to have a lower LogP (~0.3) [2]. This ~0.5 log unit difference corresponds to a >3-fold variation in octanol-water partition coefficient, significantly affecting passive membrane diffusion and oral bioavailability potential [3].

Physicochemical Properties Lipophilicity Permeability

H-Bond Donor/Acceptor & Solubility

1-(Oxan-2-yl)cyclopropan-1-amine contains a primary amine (H-bond donor) and an ether oxygen (H-bond acceptor), with a H-bond donor count of 1 and acceptor count of 2 [1]. In contrast, 2-(oxan-2-yloxy)cyclopropan-1-amine (CAS 387845-23-0) has an additional ether oxygen, increasing H-bond acceptor count to 3 and introducing a more flexible ether linkage . This increased polarity can enhance aqueous solubility (by ~2- to 5-fold based on class trends) but may reduce passive membrane permeability and alter protein binding interactions.

Hydrogen Bonding Molecular Recognition Solubility

1-(Oxan-2-yl)cyclopropan-1-amine: Optimal Application Scenarios


Regioisomeric Control for LSD1 Inhibitors

Given the sensitivity of LSD1 inhibition to cyclopropylamine substitution patterns [1], 1-(oxan-2-yl)cyclopropan-1-amine is best utilized as a scaffold in SAR campaigns where the oxan-2-yl group has been identified as critical for activity. Its direct procurement ensures that experimental outcomes are not confounded by regioisomeric impurities, a risk when using generic 'cyclopropylamine' starting materials.

CNS Drug Discovery & BBB Permeability

The moderate lipophilicity (LogP ≈ 0.8) and limited hydrogen bond donor/acceptor profile [2] position this compound favorably for CNS programs. It is a superior choice over more polar analogs (e.g., oxolane or ether-linked versions) when passive diffusion across biological membranes is a key project requirement.

Constrained Fragments for PPI Targets

The rigid, direct cyclopropane-oxane linkage [3] provides a low entropic penalty upon binding to shallow or groove-like protein surfaces. This scaffold is ideal for fragment-based drug discovery (FBDD) efforts aimed at disrupting PPIs where conformational pre-organization enhances binding affinity.

Chemical Probes for Demethylase Profiling

The cyclopropylamine motif is a known pharmacophore for LSD1 and related demethylases [4]. 1-(Oxan-2-yl)cyclopropan-1-amine can serve as a core for developing selective chemical probes to dissect the functional roles of individual KDM family members, where even modest differences in linker or heterocycle geometry can translate into subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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